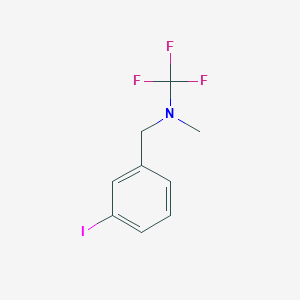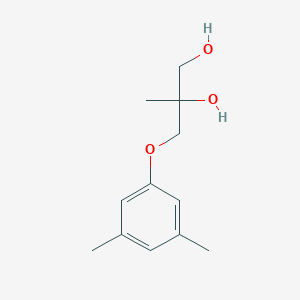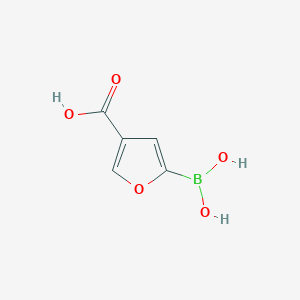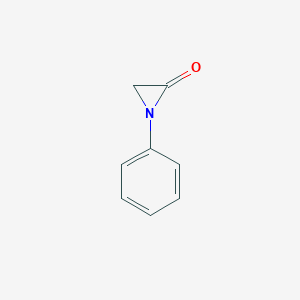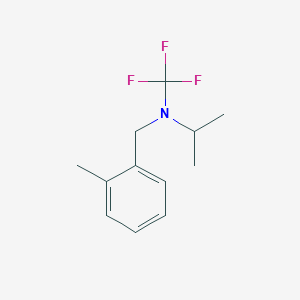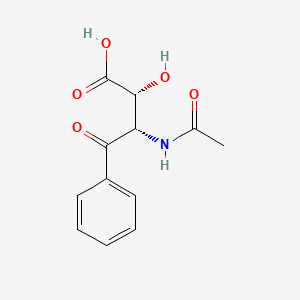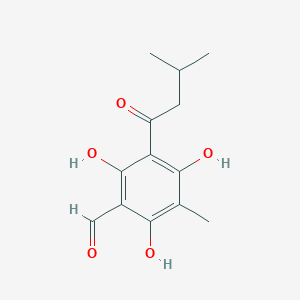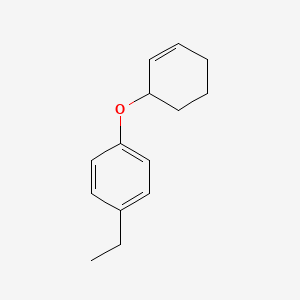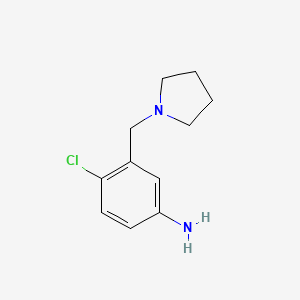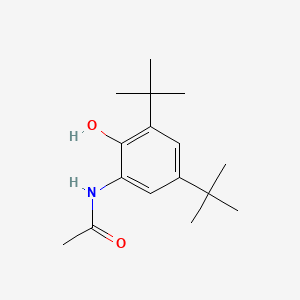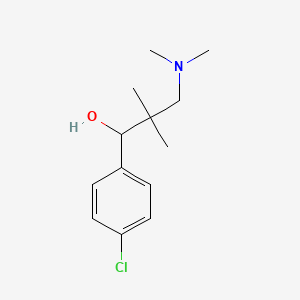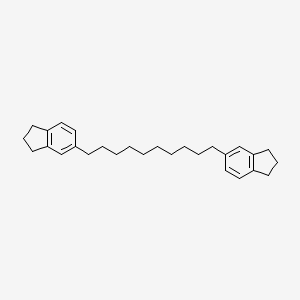
1,10-Di-(5-indanyl)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Di-(5-indanyl)decane is an organic compound with the molecular formula C28H38This compound features two indane (indanyl) groups connected by a decane chain, making it a unique structure in organic chemistry .
Métodos De Preparación
The synthesis of 1,10-Di-(5-indanyl)decane typically involves the coupling of two indane units with a decane chain. The reaction conditions often require a catalyst to facilitate the coupling process. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
1,10-Di-(5-indanyl)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indanyl groups can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,10-Di-(5-indanyl)decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1,10-Di-(5-indanyl)decane involves its interaction with molecular targets through its indanyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The decane chain provides flexibility, allowing the compound to adopt different conformations and interact with multiple targets .
Comparación Con Compuestos Similares
1,10-Di-(5-indanyl)decane can be compared with other similar compounds such as:
1,10-Di-(2-indanyl)decane: Similar structure but with indanyl groups at different positions.
1,10-Di-(3-indanyl)decane: Another structural isomer with different properties.
1,10-Di-(4-indanyl)decane: Yet another isomer with unique characteristics. The uniqueness of this compound lies in its specific indanyl positioning, which influences its reactivity and applications.
Propiedades
Número CAS |
55282-70-7 |
|---|---|
Fórmula molecular |
C28H38 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
5-[10-(2,3-dihydro-1H-inden-5-yl)decyl]-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C28H38/c1(3-5-7-11-23-17-19-25-13-9-15-27(25)21-23)2-4-6-8-12-24-18-20-26-14-10-16-28(26)22-24/h17-22H,1-16H2 |
Clave InChI |
JBKAJYLVPBVSBI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)CCCCCCCCCCC3=CC4=C(CCC4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
